N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of 4-(pyridin-2-yloxy)piperidine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyridin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxylic acid.
Reduction: Formation of N-ethyl-4-(pyridin-2-yloxy)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-ethylpiperidine: A simpler analog with similar structural features but lacking the pyridin-2-yloxy group.
4-(pyridin-2-yloxy)piperidine: A related compound that lacks the N-ethyl group.
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxylate: A closely related ester derivative.
Uniqueness
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is unique due to the presence of both the N-ethyl and pyridin-2-yloxy groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-4-pyridin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-13(17)16-9-6-11(7-10-16)18-12-5-3-4-8-15-12/h3-5,8,11H,2,6-7,9-10H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMNCWDLJYRLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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